molecular formula C47H74O17 B11933030 Acetytastragaloside

Acetytastragaloside

Cat. No.: B11933030
M. Wt: 911.1 g/mol
InChI Key: KWZSMZJAHIHRRT-UHFFFAOYSA-N
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Description

Acetytastragaloside is a bioactive compound derived from the roots of Astragalus species. It is a triterpene glycoside known for its pharmacological activities, particularly in traditional Chinese medicine. The compound has a molecular formula of C47H74O17 and a molecular weight of 911.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetytastragaloside typically involves the extraction of saponins from the roots of Astragalus species. The extraction can be performed using various methods, including Soxhlet and Twisselmann apparatus . The extracted saponins are then subjected to acetylation reactions to produce this compound. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Astragalus species are harvested and processed to extract the saponins. These saponins are then purified using chromatographic techniques and subjected to acetylation to yield this compound. The final product is purified to achieve high purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Acetytastragaloside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: The acetyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Acetytastragaloside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetytastragaloside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, it has been found to inhibit virus replication by interfering with viral enzymes and increasing the survival rate of infected cells . The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.

Comparison with Similar Compounds

Acetytastragaloside is unique among triterpene glycosides due to its specific acetylation pattern. Similar compounds include:

This compound stands out due to its potent antiviral and anticancer activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4,5-diacetyloxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSMZJAHIHRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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